molecular formula C6H11F3O B8663364 2-Methyl-2-(2,2,2-trifluoroethoxy)propane CAS No. 80054-67-7

2-Methyl-2-(2,2,2-trifluoroethoxy)propane

Cat. No. B8663364
CAS RN: 80054-67-7
M. Wt: 156.15 g/mol
InChI Key: GSYUWIACDWCNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2,2,2-trifluoroethoxy)propane is a useful research compound. Its molecular formula is C6H11F3O and its molecular weight is 156.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(2,2,2-trifluoroethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(2,2,2-trifluoroethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80054-67-7

Product Name

2-Methyl-2-(2,2,2-trifluoroethoxy)propane

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethoxy)propane

InChI

InChI=1S/C6H11F3O/c1-5(2,3)10-4-6(7,8)9/h4H2,1-3H3

InChI Key

GSYUWIACDWCNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 55 g (0.55 mol) trifluoroethanol and 2 g concentrated sulfuric acid were placed in a 300 ml glass pressure bottle equipped with a magnetic stir bar and pressure gauge. The pressure bottle was evacuated briefly and the stirred contents were cooled in a water bath at about 20° C. in order to moderate the temperature of the somewhat exothermic reaction with isobutylene. Isobutylene was then added to a pressure of about 20 psig. The isobutylene supply was turned off and the reaction was monitored by the decrease in pressure in the glass reactor. After the pressure had fallen to 0 psig, additional isobutylene was charged. In this manner, a total of 20.1 g (0.359 mol) isobutylene was added. The mixture was then poured into 300 ml of cold water and extracted with 50 ml of dodecane. The organic layer was separated, washed with three (3) 50 ml portions of water and dried over anhydrous powdered magnesium sulfate. The organic layer was distilled affording 28.5 g (51%) tertiary butyl 2,2,2-trifluoroethyl ether, bp 82.5°-84° C. 1H NMR (CDCl3): δ 3.77 (q, 2H, J=8 Hz), 1.25 (s, 9 H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight

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